2-(4-(叔丁基)-2-甲基-6-氧代嘧啶-1(6H)-基)-N-(2-氯苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain a tert-butyl group, a pyrimidinone ring, and a chlorobenzyl group. The tert-butyl group is a portion of a molecular structure equivalent to 2-methylpropane minus one hydrogen atom . Pyrimidinone is a heterocyclic compound and is the parent compound of many bioactive molecules . Chlorobenzyl refers to a benzyl group that has been substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tert-butyl group, for example, is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group, for example, is known for its unique reactivity pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, tert-butylphenol, a compound containing a tert-butyl group, is a white solid with a distinct phenolic odor and it dissolves in basic water .科学研究应用
临床耐受性和肾毒性研究
涉及类似于您感兴趣的复杂结构化合物的研究通常侧重于在治疗环境中使用时的临床耐受性、安全性以及潜在的肾毒性。例如,对结构详细的化合物头孢扎酮的研究评估了其在临床环境中的耐受性和安全性,突出了在医学应用中了解化学化合物的药代动力学和潜在副作用的重要性 (Züllich & Sack, 1979)。此外,头孢扎酮与其他药物的相互作用及其对肾脏功能的影响也得到了研究,这强调了评估药物相容性和器官特异性毒性的重要性 (Mondorf Aw, 1979)。
毒代动力学和生物监测
了解化学化合物的毒代动力学,包括它们的吸收、代谢和排泄,对于评估它们的安全性与有效性至关重要。例如,对乙基叔丁基醚 (ETBE) 的研究提供了对化学暴露的代谢途径和潜在健康影响的见解,为研究类似化合物提供了模型 (Nihlen, Löf, & Johanson, 1998)。人类生物监测工作,例如分析香料化学品(如 lysmeral)的存在和影响,突出了跟踪合成化学品暴露并评估其潜在健康风险的重要性 (Scherer et al., 2020)。
药代动力学和生物等效性
药代动力学研究(包括那些专注于化合物在体内生物利用度和分布的研究)对于了解化学化合物的处理方式以及如何优化它们以用于治疗至关重要。例如,对不同抗炎剂制剂的生物等效性的研究为开发有效且安全的药物提供了宝贵信息 (Annunziato & di Renzo, 1993)。
属性
IUPAC Name |
2-(4-tert-butyl-2-methyl-6-oxopyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-12-21-15(18(2,3)4)9-17(24)22(12)11-16(23)20-10-13-7-5-6-8-14(13)19/h5-9H,10-11H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXXXEOGNXGPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NCC2=CC=CC=C2Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。